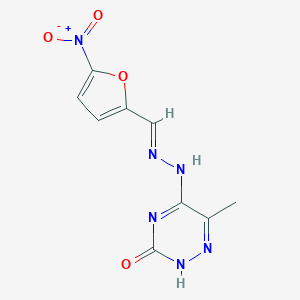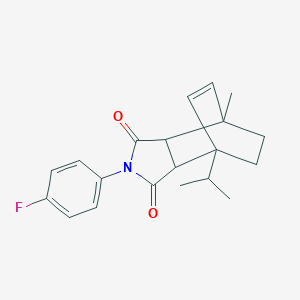
5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as NFOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NFOH is a hydrazone derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not well understood. However, it has been suggested that 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may act by inhibiting the growth of microorganisms by interfering with their metabolic processes. It has also been suggested that 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may act as a chelating agent, binding to metal ions and preventing them from reacting with other compounds.
Biochemical and Physiological Effects:
5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by affecting their metabolic processes. Additionally, 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, one limitation is that it may not be suitable for certain types of experiments due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One area of research could be to further investigate its mechanism of action and potential applications as an antimicrobial agent or corrosion inhibitor. Additionally, further research could be done to investigate its potential applications in the field of medicine, particularly as an antioxidant. Finally, further studies could be done to investigate the potential toxicity of 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone and its effects on human health.
Synthesemethoden
The synthesis of 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be achieved by different methods. One of the most commonly used methods is the reaction of 5-nitro-2-furaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of acetic acid. The reaction leads to the formation of 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone as a yellow solid with a melting point of 230-232°C.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been studied for its potential applications in various fields of science. It has been shown to exhibit antimicrobial activity against a variety of microorganisms, including bacteria and fungi. 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been studied for its potential application as a corrosion inhibitor for metals. Additionally, it has been shown to have antioxidant properties and may have potential applications in the field of medicine.
Eigenschaften
Molekularformel |
C9H8N6O4 |
|---|---|
Molekulargewicht |
264.2 g/mol |
IUPAC-Name |
6-methyl-5-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H8N6O4/c1-5-8(11-9(16)14-12-5)13-10-4-6-2-3-7(19-6)15(17)18/h2-4H,1H3,(H2,11,13,14,16)/b10-4+ |
InChI-Schlüssel |
VGARCXWJSQBJIW-ONNFQVAWSA-N |
Isomerische SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)
![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)

![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)


![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B241165.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)

![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)

![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)